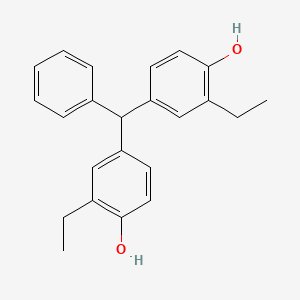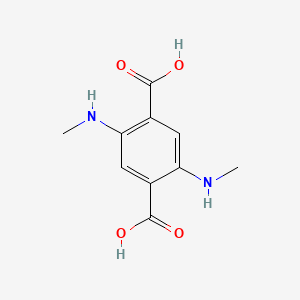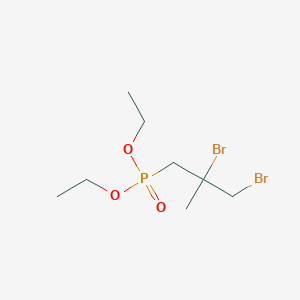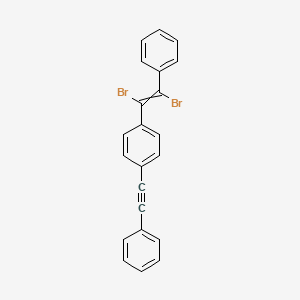
4,4'-(Phenylmethylene)bis(2-ethylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Phenylmethylene)bis(2-ethylphenol) is a chemical compound with the molecular formula C23H24O2. It is known for its unique structure, which includes two phenol groups connected by a phenylmethylene bridge. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Phenylmethylene)bis(2-ethylphenol) typically involves the reaction of 2-ethylphenol with benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, where the aldehyde group of benzaldehyde reacts with the hydroxyl group of 2-ethylphenol, forming the phenylmethylene bridge.
Industrial Production Methods
In industrial settings, the production of 4,4’-(Phenylmethylene)bis(2-ethylphenol) is often carried out in large reactors where the reactants are mixed and heated under controlled conditions. Catalysts such as sulfuric acid or hydrochloric acid are commonly used to accelerate the reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.
化学反应分析
Types of Reactions
4,4’-(Phenylmethylene)bis(2-ethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, bromo, and sulfonic acid derivatives
科学研究应用
4,4’-(Phenylmethylene)bis(2-ethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other materials due to its phenolic structure.
作用机制
The mechanism of action of 4,4’-(Phenylmethylene)bis(2-ethylphenol) involves its interaction with various molecular targets, including enzymes and receptors. The phenol groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The phenylmethylene bridge provides structural rigidity, which can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4,4’-(Phenylmethylene)bis(2,6-dimethylphenol): Similar structure but with methyl groups instead of ethyl groups.
Bisphenol A (BPA): Contains two phenol groups connected by a methylene bridge, but with different substituents.
Bisphenol F (BPF): Similar to BPA but with a different bridging group.
Uniqueness
4,4’-(Phenylmethylene)bis(2-ethylphenol) is unique due to its ethyl substituents, which can influence its chemical reactivity and physical properties. The presence of the phenylmethylene bridge also contributes to its distinct behavior in various chemical reactions and applications.
属性
CAS 编号 |
669065-94-5 |
|---|---|
分子式 |
C23H24O2 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
2-ethyl-4-[(3-ethyl-4-hydroxyphenyl)-phenylmethyl]phenol |
InChI |
InChI=1S/C23H24O2/c1-3-16-14-19(10-12-21(16)24)23(18-8-6-5-7-9-18)20-11-13-22(25)17(4-2)15-20/h5-15,23-25H,3-4H2,1-2H3 |
InChI 键 |
NVNCPICEDCOFCW-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC(=C1)C(C2=CC=CC=C2)C3=CC(=C(C=C3)O)CC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid](/img/structure/B12520495.png)
![1H-Pyrrolo[2,3-c]pyridine, 4-Methoxy-7-(5-Methyl-1H-1,2,4-triazol-1-yl)-](/img/structure/B12520498.png)


![2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B12520523.png)
![3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate](/img/structure/B12520533.png)

![[4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]methanol](/img/structure/B12520539.png)

![3-[4-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B12520560.png)

![2-Naphthalenecarboxamide, 6-cyano-N-[4-(hydroxymethyl)phenyl]-](/img/structure/B12520577.png)
![4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde](/img/structure/B12520578.png)

